

5-Chlorovanillin: Application Notes for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-4-hydroxy-5-methoxybenzaldehyde
Cat. No.:	B094699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorovanillin, a halogenated derivative of vanillin, presents a unique aromatic profile with potential applications in the fragrance and flavor industry. While vanillin is a cornerstone of sweet, creamy, and balsamic notes, the introduction of a chlorine atom to the aromatic ring at the 5-position is anticipated to modulate its sensory characteristics, stability, and fixative properties. This document provides a comprehensive overview of the potential applications, sensory profile, and relevant experimental protocols for 5-chlorovanillin. It is important to note that while extensive data exists for vanillin, specific quantitative sensory data and documented commercial applications for 5-chlorovanillin are limited. Therefore, some information presented herein is based on established principles of flavor and fragrance chemistry and extrapolations from the known properties of vanillin and similar chlorinated aromatic aldehydes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-chlorovanillin is presented in Table 1.

Property	Value	Reference
Chemical Name	5-Chloro-4-hydroxy-3-methoxybenzaldehyde	[1]
Synonyms	3-Chlorovanillin	[1]
CAS Number	19463-48-0	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
Molecular Weight	186.59 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	169-171 °C	[1]
Solubility	Soluble in ethanol, slightly soluble in water	General chemical knowledge

Potential Applications in the Fragrance Industry

The addition of a chlorine atom to the vanillin structure is expected to impart a subtle phenolic, smoky, or spicy nuance to the classic vanilla scent. This modification can lead to a more complex and tenacious fragrance profile.

Potential Fragrance Applications:

- Modifier in Gourmand and Oriental Fragrances: 5-Chlorovanillin can add a sophisticated, less overtly sweet dimension to vanilla, chocolate, and coffee accords.
- Enhancer for Woody and Spicy Notes: The phenolic character may complement and enhance the scent of woods like sandalwood and cedarwood, as well as spices such as clove and cinnamon.
- Fixative: Halogenated compounds can exhibit lower volatility, suggesting that 5-chlorovanillin may act as a fixative, prolonging the scent of other fragrance ingredients.

Potential Applications in the Flavor Industry

In flavor applications, 5-chlorovanillin could be used to introduce a smoky, slightly spicy, and less sweet vanilla-like flavor.

Potential Flavor Applications:

- **Savory Flavors:** Its profile could be advantageous in savory applications such as barbecue sauces, cured meats, and snack seasonings, where a hint of smokiness is desired.
- **Dairy Products:** In products like aged cheeses and savory yogurts, it could provide a unique flavor dimension.
- **Beverages:** It may find use in alcoholic beverages like whiskey and dark rum, where complex, smoky notes are appreciated.

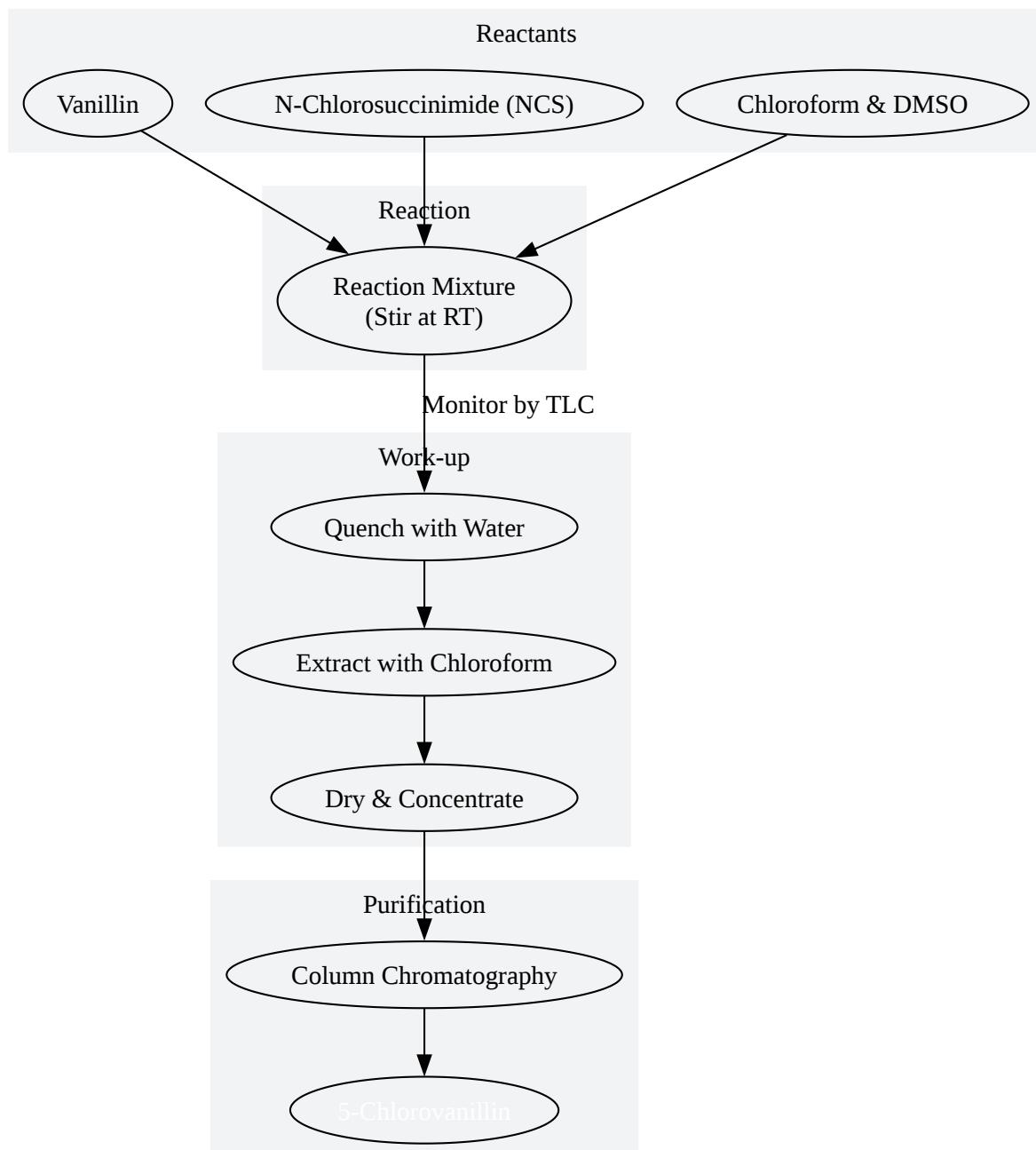
Sensory Profile (Anticipated)

The anticipated sensory profile of 5-chlorovanillin, based on its chemical structure, is summarized in Table 2. It is crucial to note that these are expected characteristics and require confirmation through formal sensory evaluation.

Sensory Attribute	Description
Odor	A complex aroma with a base of sweet, creamy vanilla, modified by subtle phenolic, smoky, and spicy notes.
Flavor	A vanilla-like taste with a reduced sweetness compared to vanillin, accompanied by smoky, slightly spicy, and phenolic undertones.
Odor Threshold	Expected to be in the parts-per-billion (ppb) range in water, though likely higher than that of vanillin due to the increased molecular weight.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorovanillin


This protocol describes the synthesis of 5-chlorovanillin via electrophilic aromatic substitution of vanillin using N-chlorosuccinimide (NCS).

Materials:

- Vanillin
- N-Chlorosuccinimide (NCS)
- Chloroform (CHCl_3)
- Dimethyl sulfoxide (DMSO)
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for column chromatography)

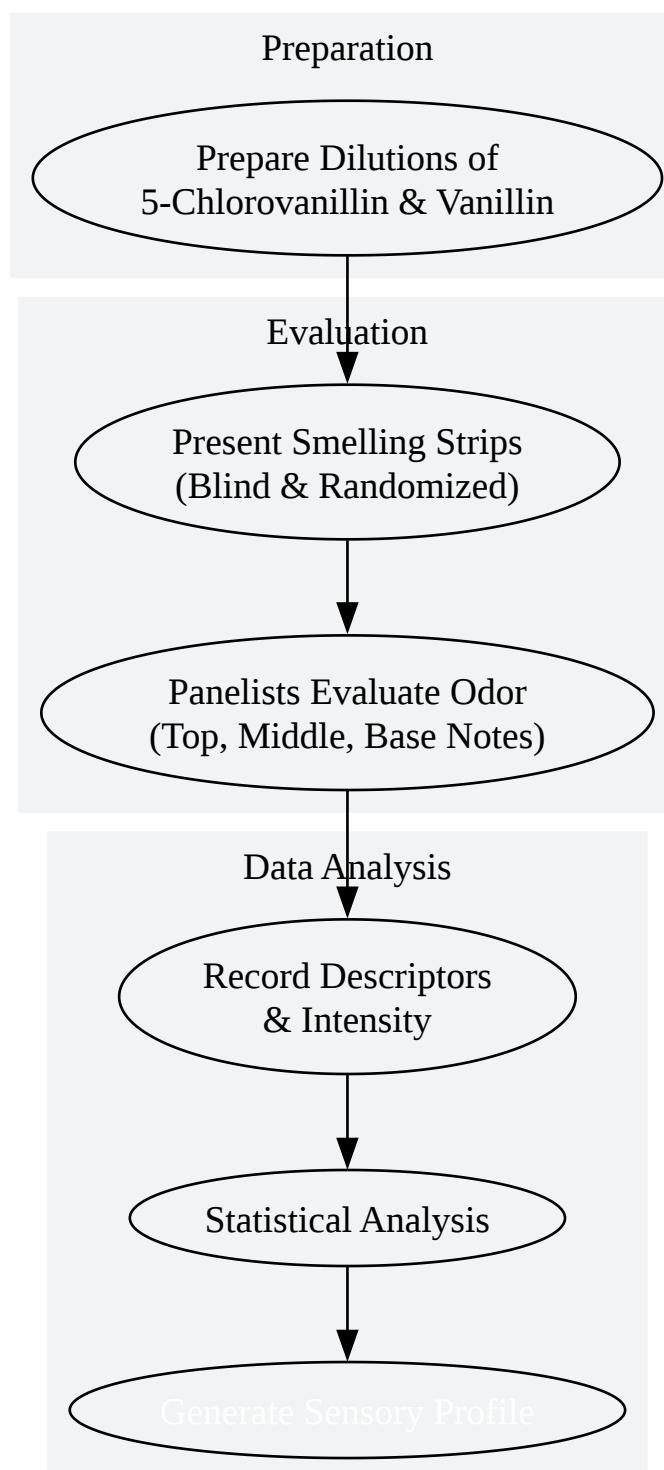
Procedure:

- In a round-bottom flask, dissolve vanillin (1.0 equivalent) in chloroform.
- To this solution, add N-chlorosuccinimide (1.1 equivalents).
- Add a catalytic amount of dimethyl sulfoxide (DMSO).
- Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with chloroform.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-chlorovanillin.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 5-chlorovanillin.

Protocol 2: Sensory Evaluation of 5-Chlorovanillin - Odor Profile

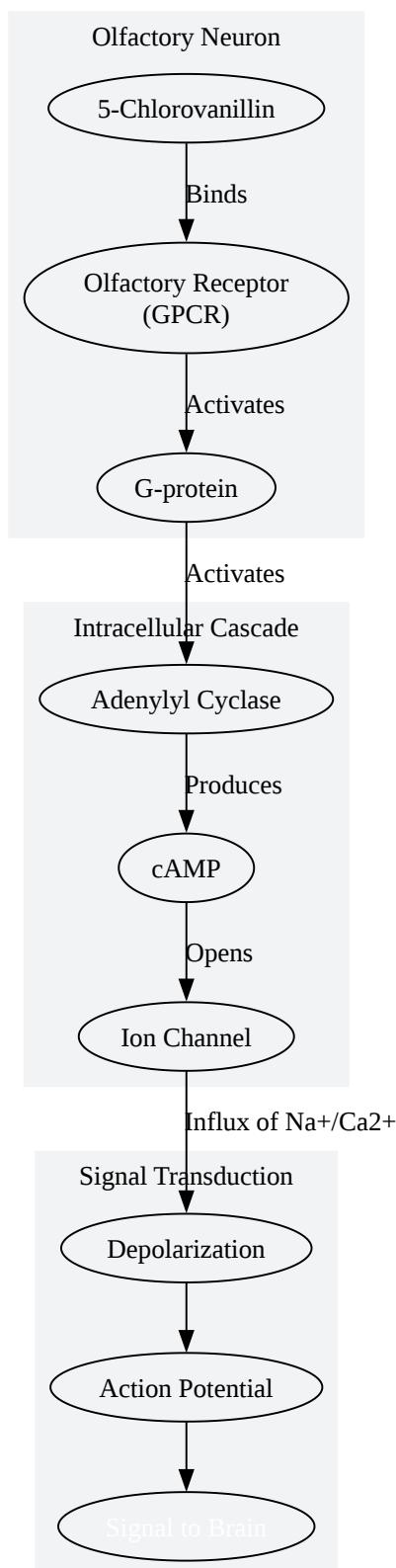

This protocol outlines a method for determining the odor profile of 5-chlorovanillin using a trained sensory panel.

Materials:

- 5-Chlorovanillin, high purity
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Odor-free evaluation booths

Procedure:

- Sample Preparation: Prepare a series of dilutions of 5-chlorovanillin in the chosen solvent (e.g., 10%, 1%, 0.1% w/w).
- Panelist Training: Select and train a panel of at least 10 individuals to recognize and describe various aroma chemicals and fragrance notes.
- Evaluation:
 - Dip a smelling strip into each dilution and allow the solvent to evaporate for a consistent period (e.g., 10 seconds).
 - Present the strips to the panelists in a randomized and blind manner.
 - Panelists should evaluate the odor at different time intervals (top note, middle note, base note) and record their descriptions using a standardized aroma wheel or descriptor list.
 - Include vanillin as a reference standard for comparison.
- Data Analysis: Compile the descriptors and intensity ratings from all panelists. Use statistical analysis to determine the primary odor characteristics and create a sensory profile.



[Click to download full resolution via product page](#)

Caption: Workflow for sensory evaluation of odor profile.

Signaling Pathways

The perception of vanillin and its derivatives is primarily mediated by olfactory receptors (ORs) in the nasal cavity and taste receptors (TRs) on the tongue. While the specific receptors for 5-chlorovanillin have not been identified, it is hypothesized to interact with a subset of ORs that bind vanillin and other phenolic compounds. The binding of 5-chlorovanillin to these receptors would initiate a G-protein coupled cascade, leading to the generation of an action potential and the perception of its characteristic aroma.

[Click to download full resolution via product page](#)

Caption: Hypothesized olfactory signaling pathway.

Conclusion

5-Chlorovanillin is a promising aromatic compound with the potential to offer a novel sensory experience in the fragrance and flavor industry. Its anticipated complex profile, combining the warmth of vanilla with unique smoky and spicy notes, could lead to innovative product formulations. Further research, particularly in the areas of quantitative sensory analysis and application testing, is warranted to fully elucidate its properties and unlock its commercial potential. The protocols provided herein offer a framework for the systematic evaluation of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chlorovanillin [webbook.nist.gov]
- 2. lookchem.com [lookchem.com]
- 3. To cite this document: BenchChem. [5-Chlorovanillin: Application Notes for the Fragrance and Flavor Industry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094699#applications-of-5-chlorovanillin-in-fragrance-and-flavor-industry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com